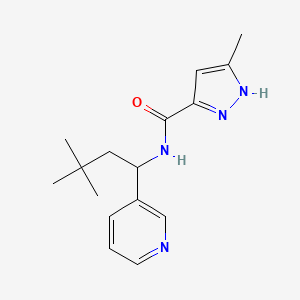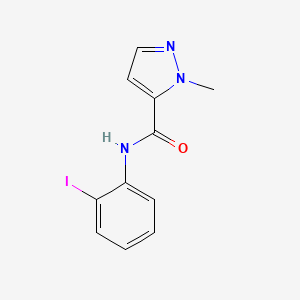
1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Curcumin analog' and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one is not fully understood. However, studies have shown that it can inhibit various enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the expression of NF-κB, COX-2, and iNOS, which are all involved in the inflammatory response. It has also been shown to inhibit the expression of various oncogenes such as c-myc and cyclin D1, which are involved in cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in various tissues and organs by inhibiting the expression of various inflammatory mediators. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the expression of various oncogenes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one in lab experiments is its potential as an anti-inflammatory and anticancer agent. It can be used to study the mechanisms of inflammation and cancer progression. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one. One of the primary areas of research is its potential as an anti-inflammatory and anticancer agent. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Other areas of research include its potential as an antioxidant, neuroprotective agent, and antimicrobial agent. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one has been achieved through various methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 1,5-dimethyl-1H-pyrazol-4-yl-acetone. This reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through various methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-fluorophenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields. One of the primary areas of research is its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory properties that can help reduce inflammation in various tissues and organs.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells and inhibit the expression of various oncogenes.
Eigenschaften
IUPAC Name |
(E)-1-(1,5-dimethylpyrazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-13(9-16-17(10)2)14(18)8-5-11-3-6-12(15)7-4-11/h3-9H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKCOCFXFMDYQB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)

![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
![ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5306612.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306624.png)

![(2S*,4S*,5R*)-5-(4-chlorophenyl)-4-({[2-(dimethylamino)ethyl]amino}carbonyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5306638.png)
![2-methoxy-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]nicotinonitrile](/img/structure/B5306644.png)
![4-ethyl-5-{1-[(1-isobutyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5306648.png)


![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)